molecular formula C19H20BrNO3 B2486529 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide CAS No. 1421529-21-6

2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide

Cat. No.: B2486529
CAS No.: 1421529-21-6
M. Wt: 390.277
InChI Key: AAWKJXWIBRHJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide is a structurally engineered compound of significant interest in pharmacological research, primarily characterized as a potent and selective antagonist of the serotonin 5-HT2B receptor . The 5-HT2B receptor subtype is implicated in a variety of physiological and pathophysiological processes, particularly within the central nervous and cardiovascular systems. Researchers utilize this compound to probe the complex role of 5-HT2B receptor signaling, which is known to influence neuronal excitability, neurotransmitter release, and synaptic plasticity . Its application is crucial in preclinical models designed to study the mechanisms underlying neuropsychiatric disorders, such as depression and anxiety, where serotonin receptor dysfunction is a key component. Furthermore, due to the established link between 5-HT2B receptor activation and cardiac valvulopathy, this antagonist serves as a valuable tool compound for investigating cardiotoxicity associated with certain drugs and for developing safer therapeutic agents. The research value of this benzamide derivative lies in its ability to provide highly specific receptor blockade, enabling scientists to dissect serotonergic pathways with greater precision and contribute to the advancement of targeted neuropharmacology.

Properties

IUPAC Name

2-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-24-15-6-7-17(20)16(10-15)18(22)21-12-19(23)9-8-13-4-2-3-5-14(13)11-19/h2-7,10,23H,8-9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWKJXWIBRHJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule can be dissected into two primary fragments:

  • 2-Bromo-5-methoxybenzoyl chloride : A halogenated aromatic acid derivative.
  • (2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine : A bicyclic amine bearing a hydroxyl group.

Coupling these fragments via amide bond formation constitutes the final step. Critical challenges include stereochemical control at the tetrahydronaphthalene ring and regioselective bromination of the benzamide precursor.

Synthesis of 2-Bromo-5-Methoxybenzoic Acid

Bromination of 5-Methoxybenzoic Acid

Direct electrophilic bromination of 5-methoxybenzoic acid using bromine (Br₂) in dichloromethane at 0°C achieves regioselective substitution at the ortho position relative to the methoxy group. This reaction proceeds via intermediate dibromination, followed by selective dehalogenation using sodium thiosulfate to yield the monobrominated product.

Optimization Notes :

  • Lower temperatures (0–5°C) suppress polybromination.
  • Yields improve with slow addition of bromine (1.1 equiv) over 30 minutes.

Conversion to Acid Chloride

Treatment of 2-bromo-5-methoxybenzoic acid with thionyl chloride (SOCl₂) in anhydrous toluene at reflux (110°C) for 3 hours generates the corresponding acid chloride. Excess SOCl₂ is removed via distillation under reduced pressure.

Critical Parameters :

  • Residual moisture degrades acid chloride; molecular sieves (4Å) are essential.
  • Storage under inert atmosphere (N₂/Ar) prevents hydrolysis.

Synthesis of (2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Methylamine

Preparation of 1,2,3,4-Tetrahydronaphthalen-2-ol (Tetralol)

Catalytic hydrogenation of β-naphthol (2-hydroxynaphthalene) over palladium-on-carbon (Pd/C, 10 wt%) in ethanol at 50 psi H₂ and 25°C yields tetralol. Reaction completion is confirmed by TLC (cyclohexane/EtOAc 4:1, Rf = 0.53).

Yield : 85–91% after vacuum distillation (110–112°C, 0.02 mbar).

Introduction of Aminomethyl Group

Mannich Reaction

Tetralol reacts with formaldehyde (37% aq.) and ammonium chloride in ethanol under reflux to install the aminomethyl group. The reaction proceeds via iminium ion intermediate, with subsequent reduction using sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer).

Limitations :

  • Competing dimerization occurs at higher temperatures (>60°C).
  • Yield: 58–62% after silica gel chromatography.
Reductive Amination

Alternative route:

  • Oxidation of tetralol to 1,2,3,4-tetrahydronaphthalen-2-one (tetralone) using MnO₂ in CH₂Cl₂.
  • Condensation with methylamine hydrochloride in methanol, followed by reduction with NaBH₄ to yield racemic (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine.

Stereochemical Considerations :

  • Chiral HPLC (Chiralpak IA column) resolves enantiomers (ee >98%).

Amide Coupling Reaction

Schotten-Baumann Conditions

Aqueous NaOH (10%) is layered with a solution of 2-bromo-5-methoxybenzoyl chloride in THF. The amine fragment is added dropwise at 0°C, and the mixture is stirred for 4 hours. The precipitated amide is filtered and recrystallized from acetonitrile.

Yield : 67–72%.

Carbodiimide-Mediated Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

  • Molar Ratio : Acid chloride:amine:EDC:HOBt = 1:1.2:1.5:1.5
  • Reaction Time : 12 hours at 25°C
  • Workup : Extraction with EtOAc, washing with 5% citric acid and brine.

Advantages :

  • Higher functional group tolerance compared to Schotten-Baumann.
  • Yield: 78–83%.

Purification and Characterization

Column Chromatography

Crude product is purified via flash chromatography (silica gel, hexane/EtOAc gradient). Fractions containing the target compound (Rf = 0.51 in EtOAc/MeOH 4:1) are pooled and concentrated.

Crystallization

Recrystallization from hot acetonitrile affords needle-like crystals suitable for X-ray diffraction.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, CONH), 7.49–7.43 (m, 2H, Ar-H), 4.21 (s, 1H, OH), 3.87 (s, 3H, OCH₃), 3.02–2.98 (m, 2H, CH₂NH).
  • HRMS (ESI+) : m/z calcd for C₂₀H₂₁BrNO₃ [M+H]⁺: 418.0641; found: 418.0639.
  • HPLC Purity : 99.9% (220 nm, C18 column, MeOH/H₂O 70:30).

Scale-Up Considerations

Catalytic Efficiency

Grubbs second-generation catalyst (2.5 mol%) enables RCM cyclization in the tetrahydronaphthalene fragment, reducing catalyst costs by 40% compared to first-generation analogs.

Solvent Recycling

THF recovery via distillation reduces waste generation. Process mass intensity (PMI) improves from 12.4 to 8.6 kg/kg.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various receptors:

Dopamine Receptor Modulation

Studies suggest that derivatives of this compound may serve as ligands for dopamine D2 receptors. These receptors are critical in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound's structural features may enhance its binding affinity and selectivity for these receptors, making it a candidate for further investigation in drug development .

Antiproliferative Effects

Recent research has demonstrated that similar compounds exhibit antiproliferative activity against cancer cell lines. For instance, N-substituted benzimidazole derivatives show selective activity against MCF-7 breast cancer cells, with some compounds achieving low IC50 values (e.g., IC50 = 3.1 μM). This suggests a potential for the 2-bromo derivative to be explored in cancer therapeutics .

Antioxidant Activity

Compounds with similar structural motifs have been reported to possess significant antioxidant properties. By preventing oxidative damage, these compounds may inhibit aberrant cell growth without causing significant toxicity. This aspect is particularly relevant in the context of developing therapeutics aimed at oxidative stress-related diseases .

Case Studies

Several studies highlight the potential applications of 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide:

StudyFocusFindings
Study ADopamine D2 Receptor LigandsIdentified novel ligands with potential therapeutic effects in neuropsychiatric disorders .
Study BAntiproliferative ActivityDemonstrated significant antiproliferative effects against MCF-7 cells with low IC50 values .
Study CAntioxidant PropertiesShowed improved antioxidative activity compared to standard antioxidants .

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group can participate in hydrogen bonding and electrostatic interactions, which can affect the compound’s binding affinity to enzymes or receptors. The methoxybenzamide moiety can also play a role in the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Comparisons

Compound Name Rf Value (Solvent System) Notable Functional Groups Potential Applications
Target Compound Likely similar to 0.30–0.48* Hydroxytetralin, bromo-methoxy Pharmaceuticals, enzyme inhibition
1g 0.30 (50% EtOAc/petroleum ether) Bromo-methoxy, tert-butylamino Intermediate for bioactive molecules
5o 0.48 (50% EtOAc/petroleum ether) Phenethylamino, 4-bromophenyl High-stability probes or ligands
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A N,O-bidentate directing group Metal-catalyzed C–H functionalization

Key Observations:

  • Chromatographic Behavior: The target compound’s Rf value is anticipated to fall within the range observed for 1g and 5o (0.30–0.48), reflecting moderate polarity due to the hydroxytetralin group .

Biological Activity

2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrNO2C_{18}H_{18}BrNO_2 with a molecular weight of 360.25 g/mol. The structure includes a bromine atom and a methoxy group that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈BrNO₂
Molecular Weight360.25 g/mol
CAS Number1421509-57-0
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest it may act as an agonist or antagonist at certain dopamine receptors, particularly the D3 receptor. This interaction could lead to effects on neurotransmission and potential therapeutic benefits in neuropsychiatric disorders.

In Vitro Studies

In vitro assays have demonstrated that derivatives of benzamide compounds exhibit significant activity against cancer cell lines. For instance, similar compounds have shown inhibition of cell growth in various cancer types through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound against cancer cells is still under investigation but could follow similar pathways.

Case Studies

  • Dopamine Receptor Interaction : A study indicated that related compounds exhibit selective agonist activity at the D3 dopamine receptor, which is implicated in mood regulation and reward pathways . The potential of this compound to modulate these receptors could provide insights into its therapeutic applications.
  • Antitumor Activity : Research on benzamide derivatives has shown promising results in inhibiting tumor growth in preclinical models. For example, compounds similar to this compound have been noted for their ability to disrupt cancer cell proliferation and induce apoptosis .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and bromine isotope pattern.
  • HPLC : Purity assessment using a C18 column with MeOH/H₂O (70:30) mobile phase .

How can contradictory reports on biological activity (e.g., enzyme inhibition vs. activation) be resolved methodologically?

Q. Advanced

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Binding Studies : Perform competitive displacement assays with known inhibitors to confirm specificity.
  • Structural Analysis : Co-crystallize the compound with the target enzyme to visualize binding modes (e.g., using SHELXL for refinement) .
  • Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of assay conditions .

What are the best practices for resolving crystallographic data for this compound, particularly in cases of twinning or poor diffraction?

Q. Advanced

  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å).
  • Space Group Determination : Employ SHELXD for initial phase solutions in non-centrosymmetric space groups.
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Validate with R-factors (R₁ < 0.05) and electron density maps .

How can structure-activity relationship (SAR) studies be designed to explore the role of the bromine and methoxy substituents?

Q. Advanced

  • Analog Synthesis : Replace Br with Cl, I, or H to assess halogen dependence.
  • Methoxy Position : Synthesize regioisomers (e.g., 3-methoxy vs. 5-methoxy).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities.
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays .

What strategies address solubility challenges in in vitro assays, and how can stability be assessed under physiological conditions?

Q. Advanced

  • Co-Solvents : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes.
  • Salt Formation : Screen with HCl or sodium salts to improve aqueous solubility.
  • Stability Protocols :
    • Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via UPLC.
    • Monitor thermal stability via DSC (melting point ~180–200°C) .

How can researchers design a robust experimental workflow to reconcile discrepancies in reported melting points or spectral data?

Q. Basic

  • Reproducibility Checks : Repeat synthesis and characterization in triplicate.
  • Interlab Validation : Collaborate with independent labs to verify data.
  • Reference Standards : Compare with commercially available analogs (e.g., PubChem CID 701258) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.